2-Ethynyl-5-methylpyridine
Overview
Description
2-Ethynyl-5-methylpyridine is an organic compound with the molecular formula C8H7N It is a derivative of pyridine, characterized by the presence of an ethynyl group at the second position and a methyl group at the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-5-methylpyridine typically involves the alkylation of 2-bromo-5-methylpyridine with an acetylene derivative. One common method is the Sonogashira coupling reaction, which uses palladium and copper catalysts to facilitate the coupling of the bromo compound with a terminal alkyne under mild conditions. The reaction is usually carried out in the presence of a base such as triethylamine or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions to maximize yield and purity, using continuous flow reactors to enhance reaction efficiency, and employing purification techniques such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-5-methylpyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The triple bond in the ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst can be employed.
Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles such as amines and thiols can be used.
Major Products:
Oxidation: Formation of this compound-3-carboxaldehyde.
Reduction: Formation of 2-ethenyl-5-methylpyridine or 2-ethyl-5-methylpyridine.
Substitution: Formation of various substituted pyridines depending on the reagents used.
Scientific Research Applications
2-Ethynyl-5-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a ligand in the study of enzyme mechanisms and receptor binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethynyl-5-methylpyridine depends on its interaction with molecular targets. For instance, as a ligand, it can bind to metal centers in coordination complexes, influencing the reactivity and stability of the complex. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
- 2-Ethynyl-3-methylpyridine
- 2-Ethynyl-6-methylpyridine
- 5-Ethynyl-2-methylpyridine
Comparison: 2-Ethynyl-5-methylpyridine is unique due to the specific positioning of the ethynyl and methyl groups on the pyridine ring, which influences its chemical reactivity and binding properties. Compared to its isomers, it may exhibit different reactivity patterns in substitution and coupling reactions, making it a valuable compound for targeted synthetic applications.
Properties
IUPAC Name |
2-ethynyl-5-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-3-8-5-4-7(2)6-9-8/h1,4-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RENKQEMYPXHMKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20539549 | |
Record name | 2-Ethynyl-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20539549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30413-61-7 | |
Record name | 2-Ethynyl-5-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30413-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethynyl-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20539549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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